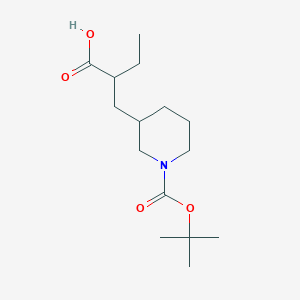

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a synthetic intermediate featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position. A methylene (-CH2-) linker connects the piperidine’s 3-position to a butanoic acid moiety at the 2-carbon position. This structural design is critical in medicinal chemistry, where the Boc group safeguards the amine during synthetic steps, and the carboxylic acid enables further derivatization or conjugation. The compound is primarily utilized in peptide synthesis, prodrug development, and as a building block for small-molecule inhibitors targeting enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can enhance biological activity or alter pharmacokinetic properties.

Key Characteristics:

- Molecular Formula: C15H22N2O4

- Molecular Weight: 294.35 g/mol

- Functional Groups: Carboxylic acid and tert-butoxycarbonyl (Boc) group.

These features make it suitable for the development of novel drug candidates targeting specific biological pathways.

Rigid Linkers in PROTAC Development

One of the prominent applications of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is its use as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted degradation of specific proteins, offering a novel approach to drug discovery and development.

Mechanism:

- The rigidity provided by the linker influences the three-dimensional orientation of the PROTAC, which is crucial for effective ternary complex formation between the target protein, E3 ligase, and the PROTAC itself.

- This structural feature can significantly enhance the drug-like properties, including solubility and bioavailability.

Therapeutic Implications

Research indicates that compounds incorporating this compound may have potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. The ability to selectively degrade harmful proteins could lead to innovative treatments with fewer side effects compared to traditional small-molecule inhibitors.

Case Studies:

- Cancer Research : Studies have shown that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.

- Neurodegenerative Diseases : The targeted degradation of misfolded proteins associated with conditions like Alzheimer's disease has been explored, indicating a promising avenue for therapeutic intervention.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug synthesis | Versatile building block |

| PROTAC Development | Rigid linker for targeted protein degradation | Enhances efficacy and specificity |

| Therapeutic Research | Potential treatments for cancer and neurodegenerative diseases | Reduced side effects compared to inhibitors |

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:

In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.

In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs include 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid (CAS 318536-95-7) and related Boc-protected piperidine-carboxylic acid derivatives. Below is a comparative analysis:

Structural Insights :

- The methyl linker in the target compound increases steric bulk and lipophilicity compared to the direct attachment in the 4-substituted analog. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid, commonly referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C₁₅H₃₁N₃O₄

- Molecular Weight: 301.44 g/mol

- Functional Groups: The presence of a tert-butoxycarbonyl (Boc) group enhances its solubility and stability, while the piperidine ring contributes to its pharmacological properties.

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Protein Arginine Methyltransferases (PRMTs): Recent studies have identified this compound as an inhibitor of PRMT7 and PRMT9, enzymes involved in methylation processes critical for gene regulation and signal transduction pathways. Inhibiting these enzymes can lead to altered cellular functions, potentially impacting cancer cell proliferation and survival .

- Antagonistic Effects on TLR7/8: The compound has been explored for its role as a Toll-like receptor (TLR) antagonist, which is significant in modulating immune responses. TLRs play a crucial role in pathogen recognition and activation of innate immunity, making their inhibition a potential therapeutic strategy for autoimmune diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

-

PRMT Inhibition Studies:

- A study assessed the inhibitory effects of various derivatives on PRMT enzymes, revealing that modifications in the alkyl spacer length between functional groups significantly impacted inhibitory potency. The compound demonstrated substantial inhibition at concentrations around 100 μM .

- Table 1 summarizes the IC50 values of various derivatives against PRMT7 and PRMT9:

Compound IC50 (µM) Target Enzyme 2-((1-(Boc)pip)-C4H9 50 PRMT7 2-((1-(Boc)pip)-C5H11 30 PRMT9 - TLR7/8 Antagonism:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The presence of the Boc group enhances oral bioavailability.

- Metabolism: Initial studies suggest that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion: Preliminary data indicate renal excretion as a primary route.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, starting with Boc-protected piperidine derivatives. Key steps include:

- Boc protection : Piperidine is protected using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) to prevent undesired side reactions .

- Alkylation/functionalization : The piperidine core is alkylated at the 3-position using methyl butanoate derivatives, often requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) to minimize byproducts .

- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH, followed by neutralization and purification via column chromatography .

Optimization focuses on solvent polarity, reaction time (monitored by TLC), and stoichiometric ratios to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR are used to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the piperidine/butanoic acid backbone .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) and identifies residual solvents or unreacted intermediates .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M−H]−) and fragmentation patterns .

Q. How should this compound be stored to maintain stability, and what safety precautions are necessary?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent Boc group hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335). Avoid aqueous acidic conditions to prevent premature deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected HPLC peaks or NMR splitting patterns?

- HPLC anomalies : Co-eluting stereoisomers (e.g., epimers) may require adjusted mobile phases (e.g., adding 0.1% TFA) or alternative columns (chiral columns) for separation .

- NMR discrepancies : Dynamic effects (e.g., rotamers) or residual solvents can distort signals. Use deuterated DMSO or elevated temperatures (50°C) to simplify splitting .

Q. What strategies enable selective derivatization of the butanoic acid moiety for bioactive conjugate synthesis?

- Esterification/amidation : Activate the carboxylic acid with EDC/HOBt or DCC, then couple with amines/alcohols to generate prodrugs or targeting ligands .

- Click chemistry : Use the acid as a handle for CuAAC reactions with azide-functionalized biomolecules (e.g., peptides) in PBS/tert-BuOH at room temperature .

Q. What are the optimal conditions for removing the Boc group without degrading the piperidine core?

- Acidic deprotection : Treat with 4M HCl in dioxane or TFA/DCM (1:1 v/v) for 1–2 hours at 0°C. Neutralize with NaHCO3 and extract with ethyl acetate .

- Microwave-assisted methods : Reduce reaction time (10–15 minutes) using 10% TFA in DCM under microwave irradiation (50°C) .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- DFT calculations : Optimize the molecular geometry using Gaussian at the B3LYP/6-31G* level to predict pKa (carboxylic acid ~4.5) and nucleophilic sites .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets), validated by X-ray crystallography data from related compounds .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |

InChI |

InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |

InChI Key |

XMZLYQHZCAPPFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.